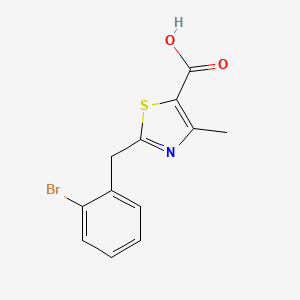

2-(2-Bromobenzyl)-4-methylthiazole-5-carboxylic acid

Description

Nomenclature and Structural Classification

2-(2-Bromobenzyl)-4-methylthiazole-5-carboxylic acid represents a sophisticated member of the thiazolecarboxylic acid family, distinguished by its systematic nomenclature that precisely describes its molecular architecture. The compound bears the Chemical Abstracts Service registry number 1053656-69-1, establishing its unique identity within chemical databases and regulatory frameworks. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound name systematically describes the structural components: a thiazole core ring substituted at position 2 with a 2-bromobenzyl group, position 4 with a methyl group, and position 5 with a carboxylic acid functional group.

The structural classification places this compound within the heterocyclic organic compounds known as thiazolecarboxylic acids and derivatives. These compounds are characterized by the presence of a thiazole ring system, which consists of a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms at positions 1 and 3 respectively. The thiazole framework exhibits significant pi-electron delocalization and demonstrates aromaticity comparable to pyridine-containing systems, with calculated pi-electron density indicating position 5 as the primary site for electrophilic substitution reactions.

The molecular structure incorporates three distinct functional domains that contribute to its chemical behavior and potential applications. The brominated benzyl substituent provides opportunities for cross-coupling reactions and serves as a reactive handle for further synthetic elaboration. The methyl group at position 4 of the thiazole ring influences the electronic properties and steric environment of the heterocycle. The carboxylic acid functionality at position 5 enables hydrogen bonding interactions and provides sites for amide bond formation or esterification reactions.

Table 1: Fundamental Molecular Properties of this compound

Historical Context and Research Significance

The development of thiazole-containing carboxylic acids has emerged from decades of research into heterocyclic chemistry and the recognition of thiazole rings as privileged structures in medicinal chemistry and materials science. Historical investigations into thiazole derivatives began with the isolation of thiamine (vitamin B1), which contains a thiazole ring as a fundamental structural component. This discovery established the biological relevance of thiazole-containing molecules and stimulated extensive research into synthetic thiazole derivatives.

Research into thiazolecarboxylic acids gained momentum through studies demonstrating their utility as intermediates in pharmaceutical synthesis and their potential as bioactive compounds. The thiazole ring system has been extensively studied due to its synthetic and biological applications, with particular focus on substitution patterns that enhance biological activity. The incorporation of halogenated aromatic substituents, such as the 2-bromobenzyl group found in this compound, represents a strategic approach to modulating molecular properties and enhancing synthetic versatility.

Contemporary research has demonstrated the significance of thiazole derivatives in various therapeutic areas. A notable example includes the investigation of 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, which showed promising results in ameliorating insulin sensitivity and hyperlipidemia in diabetic animal models. This research highlighted the potential of thiazole-5-carboxylic acid derivatives as therapeutic candidates, particularly for metabolic disorders. The study demonstrated that thiazole compounds can exhibit protective effects against hyperglycemia through antioxidant and anti-inflammatory mechanisms.

Patent literature has documented improved synthetic processes for preparing thiazole carboxylic acid derivatives, particularly in the context of pharmaceutical intermediate synthesis. One significant development involved the preparation of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a precursor to the pharmaceutical compound febuxostat. These synthetic advances have established efficient methodologies for constructing complex thiazole carboxylic acid derivatives with high purity and yield.

Table 2: Physical Properties of this compound

Scope of Academic Inquiry

Current academic research into this compound encompasses multiple disciplinary approaches, ranging from synthetic methodology development to structure-activity relationship studies. The compound serves as a valuable model system for investigating the reactivity patterns of substituted thiazole carboxylic acids and the influence of halogenated aromatic substituents on molecular properties and biological activity.

Synthetic chemistry research has focused on developing efficient methodologies for preparing thiazole carboxylic acid derivatives with diverse substitution patterns. Studies have demonstrated that thiazole rings can be constructed through cyclization reactions involving thioacetamide and halogenated ketones, followed by functional group manipulations to introduce carboxylic acid functionality. The brominated benzyl substituent provides additional synthetic opportunities through palladium-catalyzed cross-coupling reactions, enabling the preparation of more complex molecular architectures.

Computational chemistry investigations have examined the electronic properties and conformational behavior of thiazole carboxylic acids. These studies have revealed that thiazole rings exhibit significant aromaticity with pi-electron delocalization patterns that influence reactivity and binding interactions. The presence of the brominated benzyl group introduces additional electronic effects that can modulate the properties of the thiazole ring system.

Recent research into thiazole-based compounds has explored their potential as building blocks for more complex molecular frameworks. Studies have described the synthesis of thiazole-based stilbene analogs through systematic structural modifications, demonstrating the versatility of thiazole carboxylic acids as synthetic intermediates. These investigations have revealed that thiazole-containing compounds can undergo various chemical transformations while maintaining their core structural integrity.

Table 3: Comparative Analysis of Related Thiazole Carboxylic Acid Derivatives

Academic interest in thiazole carboxylic acids extends to their potential applications in materials science and coordination chemistry. The carboxylic acid functionality provides opportunities for forming metal complexes and creating extended framework structures. Research has demonstrated that thiazole-containing ligands can form stable coordination compounds with various metal ions, leading to materials with unique properties and potential technological applications.

The scope of current research also encompasses environmental and analytical chemistry aspects of thiazole derivatives. Studies have investigated the stability and degradation pathways of thiazole-containing compounds under various environmental conditions. Analytical methodology development has focused on improving detection and quantification methods for thiazole derivatives in complex matrices, supporting both research applications and regulatory compliance efforts.

Properties

IUPAC Name |

2-[(2-bromophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRJANYGAXVVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183963 | |

| Record name | 2-[(2-Bromophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-69-1 | |

| Record name | 2-[(2-Bromophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Bromophenyl)methyl]-4-methyl-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Alkyl 4-(Halo)-2-chloroacetoacetates with Thioacetamide

A patented process describes the synthesis of alkyl 4-halomethyl-2-methylthiazole-5-carboxylates by reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base such as triethylamine in acetonitrile solvent. This process involves two key steps:

- Cyclization: Formation of the thiazole ring by nucleophilic attack of thioacetamide on the chloroacetoacetate.

- Dehydration: Removal of water to form the aromatic thiazole ring.

The reaction is conducted with molar excess of thioacetamide and amine to drive completion. The halogen substituent on the acetoacetate corresponds to the bromine on the benzyl group in the final compound. This method avoids harsh acid catalysis and offers improved yields and selectivity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + triethylamine in acetonitrile | Cyclization to alkyl 4-halomethyl-2-methylthiazole-5-carboxylate |

| 2 | Workup and purification | Isolated thiazole ester intermediate |

This intermediate can subsequently be transformed to the acid by hydrolysis.

Palladium-Catalyzed Coupling of Protected Bromobenzyl Amines with 4-Methylthiazole-5-carboxylic Acid

A multi-step synthetic route involves:

- Protection of 2-bromobenzyl amine with TEOC (2-(trimethylsilyl)ethoxycarbonyl) group.

- Palladium-catalyzed decarboxylative C–N coupling between the protected bromobenzyl amine and 4-methylthiazole-5-carboxylic acid.

- Subsequent deprotection and functional group transformations to yield the target acid.

The key reaction conditions include:

- Use of Pd(OAc)2 catalyst and KOAc base in DMAc solvent.

- Reaction temperature around 130 °C for 4 hours under nitrogen atmosphere.

- Workup involving extraction, washing, and concentration to isolate the coupled product.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | TEOC-protected 4-bromo-benzyl amine + 4-methylthiazole-5-carboxylic acid + Pd(OAc)2 + KOAc in DMAc, 130 °C, 4 h | Formation of coupled intermediate |

| 2 | Workup with ethyl acetate, water, brine washes | Isolation of coupled product |

| 3 | Deprotection and further transformations | Final acid product |

This method is scalable and column chromatography-free, suitable for multi-gram synthesis with good purity and yield.

Preparation of 4-Methylthiazole-5-carboxaldehyde Intermediate

The synthesis of the 4-methylthiazole moiety often starts from 4-methylthiazole-5-carboxaldehyde, which can be prepared by oxidation of 4-methyl-5-hydroxymethyl-thiazole using TEMPO/NaOCl or PCC oxidation methods. These oxidation steps are conducted under controlled temperature conditions (0–2 °C for TEMPO method) with careful monitoring by HPLC to ensure high purity (97–99%) of the aldehyde intermediate.

| Oxidation Method | Reagents & Conditions | Yield & Purity |

|---|---|---|

| TEMPO/NaOCl | 4-Methyl-5-hydroxymethyl-thiazole + KBr + TEMPO + NaOCl, 0–2 °C | 36–38 g, 97–98% purity by HPLC |

| PCC Oxidation | 4-Methyl-5-hydroxymethyl-thiazole + PCC in DCM, 15–30 °C | 30 g, >99% purity by HPLC |

This aldehyde serves as a key precursor for further functionalization towards the target compound.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Cyclization with thioacetamide | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine, acetonitrile | Mild conditions, avoids acid catalysis | Suitable for thiazole ring formation |

| Pd-catalyzed coupling | TEOC-protected 2-bromobenzyl amine, 4-methylthiazole-5-carboxylic acid, Pd(OAc)2, KOAc, DMAc, 130 °C | Column chromatography-free, scalable | High purity, multi-gram scale |

| Oxidation to 4-methylthiazole-5-carboxaldehyde | TEMPO/NaOCl or PCC oxidation, low temperature | High purity aldehyde intermediate | Essential for downstream synthesis |

Research Findings and Process Improvements

- Avoidance of toxic reagents: Some processes emphasize avoiding potassium cyanide and other hazardous reagents, improving safety and environmental impact.

- Purification efficiency: The palladium-catalyzed coupling route is designed to eliminate column chromatography, which is beneficial for large-scale production.

- Yield and purity optimization: Use of hydrochloride salt formation and controlled reaction conditions enhances purity (>99%) and yield in intermediates and final products.

- Process economy: Reduction in number of synthetic steps and use of commercially available reagents contribute to cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzyl)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2-Bromobenzyl)-4-methylthiazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial or fungal infections.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzyl)-4-methylthiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The bromobenzyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(2-bromobenzyl)-4-methylthiazole-5-carboxylic acid with analogous compounds:

*Calculated based on formula C₁₂H₁₀BrNO₂S.

Key Observations :

- Substituent Effects: The bromobenzyl group in the target compound increases molecular weight and lipophilicity compared to febuxostat’s cyano-isobutoxy substituent. This may reduce aqueous solubility but enhance tissue penetration .

- Functional Group Impact : The carboxylic acid at the 5-position is conserved across analogs, critical for hydrogen bonding with enzymatic targets like XO .

Xanthine Oxidase (XO) Inhibition

- Febuxostat: A clinically approved XO inhibitor with IC₅₀ values of 3–16 nM, attributed to its cyano and isobutoxy groups stabilizing interactions with the enzyme’s molybdenum center .

- Indolyl Thiazoles: Derivatives like 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid exhibit IC₅₀ values as low as 3.0 nM, highlighting the role of planar aromatic systems (e.g., indole) in enhancing binding affinity .

- Target Compound: While direct XO inhibition data is unavailable, the bromobenzyl group’s bulkiness may sterically hinder optimal enzyme binding compared to smaller substituents (e.g., cyano).

Metabolic and Anti-inflammatory Effects

- 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid : Reduces hyperlipidemia and insulin resistance in diabetic rats via modulation of oxidative stress pathways, suggesting thiazole-carboxylic acid derivatives can target metabolic disorders .

- Target Compound : The bromine atom may confer antioxidant properties, but further studies are needed to validate this hypothesis.

Pharmacokinetic Considerations

- Febuxostat : Low aqueous solubility (12.9 µg/mL) limits oral bioavailability (<50%), necessitating formulation optimization .

- Indolyl Thiazoles : Derivatives like 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid show excellent oral bioavailability (43% UA reduction in vivo) despite moderate in vitro potency (IC₅₀ = 5.1 nM) .

- Target Compound : The bromobenzyl group’s lipophilicity may improve absorption but could also increase metabolic clearance via cytochrome P450 enzymes.

Biological Activity

2-(2-Bromobenzyl)-4-methylthiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromobenzyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. This article explores its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure:

- Molecular Formula: C12H10BrN1O2S1

- CAS Number: 1053656-69-1

The compound's structure includes a thiazole ring, which is known for its diverse biological activities. The bromine atom in the bromobenzyl group enhances the compound's lipophilicity and can influence its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the proliferation of cancer cells or microbial pathogens.

- Receptor Binding: It may act as a ligand for certain receptors, modulating signaling pathways that are critical for cell survival and growth.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated:

- Activity against Bacteria: This compound has shown effectiveness against various bacterial strains. For instance, studies have reported IC50 values indicating potent antibacterial activity comparable to standard antibiotics.

| Compound | IC50 (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Reference Antibiotic | 20 | Staphylococcus aureus |

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. For example:

- Case Study: A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited promising activity against breast and colon cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 8.5 |

| This compound | HCT116 (Colon) | 10.3 |

In Vivo Studies

In vivo studies have further supported the compound's potential therapeutic applications. For instance:

- A study involving animal models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, suggesting its efficacy as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring can significantly affect biological activity. The presence of electron-withdrawing or electron-donating groups can enhance or reduce the compound's potency against specific targets.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-(2-bromobenzyl)-4-methylthiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step reactions, including condensation of bromobenzyl precursors with thiazole intermediates. For example, analogous compounds (e.g., Febuxostat derivatives) are synthesized via formylation, cyanation, and hydrolysis steps. In one protocol, ethyl ester intermediates are treated with formic acid, sodium formate, and hydroxylamine hydrochloride, achieving ~50% yield before hydrolysis . Optimization of solvent systems (e.g., pyridine for crystallization) and temperature control during hydrolysis can improve final yields to ~70% .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., bromobenzyl group at C2 and methyl at C4) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities (e.g., isomers or unreacted intermediates) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass 316.088 for Febuxostat analogs) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve molecular conformation and intermolecular interactions in derivatives of this compound?

- Methodological Answer : SCXRD at 296 K provides angstrom-level resolution for bond lengths and angles. For example, in a pyridine solvate analog, the dihedral angle between the thiazole and phenyl rings is 2.4°, indicating near-coplanarity. Hydrogen bonds (e.g., O–H⋯N, 1.82 Å) and π-π stacking (centroid distance 3.75 Å) stabilize the crystal lattice . Data refinement using software like SHELXL achieves R-factors <0.05, ensuring structural accuracy .

Q. What strategies address contradictions in polymorph identification for thiazole-carboxylic acid derivatives, and how do polymorphs impact stability?

- Methodological Answer : Polymorph screening via solvent-mediated crystallization (e.g., ethanol vs. pyridine) identifies distinct forms. For Febuxostat, polymorphs differ in melting points (121–123°C) and bioavailability due to hydrogen-bonding variations . Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish forms, while stability studies under accelerated conditions (40°C/75% RH) assess hygroscopicity and degradation .

Q. How are impurities and isomers systematically identified and quantified during synthesis?

- Methodological Answer :

- Impurity Profiling : LC-MS/MS detects trace impurities (e.g., butoxy or ethoxy analogs) at <0.1% levels. For example, Febuxostat impurities include 2-(4-butoxy-3-cyanophenyl) derivatives, identified via retention time shifts and fragmentation patterns .

- Isomer Differentiation : Chiral HPLC with amylose-based columns separates enantiomers, while F NMR (for fluorinated analogs) resolves regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.